

4-Benzylpyridine: A Technical Health and Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylpyridine**

Cat. No.: **B057826**

[Get Quote](#)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for **4-Benzylpyridine** (CAS No. 2116-65-6), a heterocyclic organic compound utilized as a raw material and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] Due to its potential health hazards, a thorough understanding of its toxicological profile and proper handling procedures is crucial for professionals in research and drug development.

Chemical and Physical Properties

4-Benzylpyridine is a colorless to light yellow liquid.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₁ N	[3]
Molecular Weight	169.23 g/mol	[3]
Appearance	Light yellow liquid	[3]
Melting Point	9 - 11 °C / 48.2 - 51.8 °F	[3]
Boiling Point	287 °C / 548.6 °F @ 760 mmHg	[3]
Density	1.060 g/mL at 25 °C	[4]
Flash Point	115 °C / 239 °F	[3]
Vapor Pressure	10 hPa @ 135 °C	[3]
Vapor Density	5.8	[3]
pH	8 (saturated solution)	[3]
Solubility	Insoluble in water; Soluble in ethanol and ether	[1]

Hazard Identification and Classification

4-Benzylpyridine is classified as a hazardous chemical. The GHS classification and associated hazard statements are summarized in Table 2.

GHS Classification	Hazard Statement	Signal Word
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	Warning
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation	Warning

References:[5],[6],[7],

Toxicological Information

The primary routes of exposure to **4-Benzylpyridine** are ingestion, skin contact, eye contact, and inhalation.

- Acute Oral Toxicity: Harmful if swallowed.[5] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[8]
- Dermal Irritation: Causes skin irritation.[5]
- Eye Irritation: Causes serious eye irritation, which may manifest as chemical conjunctivitis.[8]
- Inhalation: May cause respiratory tract irritation.[8] Inhalation of vapors may lead to delayed pulmonary edema.[9]
- Chronic Effects: The toxicological properties have not been fully investigated, and effects from chronic exposure may be delayed.[3],[8]

Potential Signaling Pathway for Pyridine Derivative-Induced Cellular Toxicity

While specific signaling pathways for **4-Benzylpyridine** are not extensively documented, a generalized pathway for pyridine derivative-induced cellular toxicity can be proposed. This often involves metabolic activation and the generation of reactive species, leading to cellular stress and inflammatory responses.

[Click to download full resolution via product page](#)

Caption: Generalized toxicity pathway for pyridine derivatives.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.[\[4\]](#)

Principle: A stepwise procedure is used where groups of animals of a single sex (typically females) are dosed with the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg).[\[4\]](#) The procedure aims to identify a dose that produces some signs of toxicity without causing mortality.[\[4\]](#)

Methodology:

- Animal Selection: Healthy, young adult rats are used.[\[4\]](#)
- Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.[\[10\]](#)

- Dose Administration: The test substance is administered as a single dose by gavage.[4]
- Sighting Study: An initial sighting study is performed to determine the appropriate starting dose for the main study.[11]
- Main Study:
 - A group of five female rats is dosed at the selected starting dose.
 - If no mortality is observed, the next higher fixed dose is administered to another group of animals.
 - If mortality is observed, the next lower fixed dose is administered to another group.
 - This process is continued until the dose causing evident toxicity or no more than one death is identified.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[11]
- Pathology: A gross necropsy is performed on all animals at the end of the study.[10]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[12]

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[12]

Methodology:

- Animal Selection: Healthy, young adult albino rabbits with intact skin are used.[12]
- Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal 24 hours before the test.[12]

- Application of the Test Substance:
 - A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch.[12]
 - The patch is applied to the prepared skin and covered with a semi-occlusive dressing for 4 hours.[12]
- Observations:
 - After the exposure period, the patch is removed, and the skin is gently cleansed.
 - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[6]
 - Skin reactions are scored according to a standardized grading system.[6]
- Sequential Testing: A sequential testing strategy is recommended, starting with a single animal. If a corrosive effect is observed, no further testing is required. If no corrosive effect is seen, the test is confirmed on additional animals.[6]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[13]

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are then observed for any changes.[13]

Methodology:

- Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined before the test to ensure there are no pre-existing defects.[3]
- Application of the Test Substance:

- A single dose of 0.1 mL (for liquids) or 100 mg (for solids) of the test substance is instilled into the conjunctival sac of one eye.[3]
- The eyelids are gently held together for about one second.[3]
- Observations:
 - The eyes are examined at 1, 24, 48, and 72 hours after application.[13]
 - Observations are made for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling), which are scored according to a standardized scale.[3]
- Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[3]
- Sequential Testing: A sequential testing strategy is employed, starting with one animal. If corrosive or severe irritant effects are observed, further testing is not performed.[3]

Exposure Controls and Personal Protection

To minimize the risk of exposure to **4-Benzylpyridine**, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.[8]
- Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment:

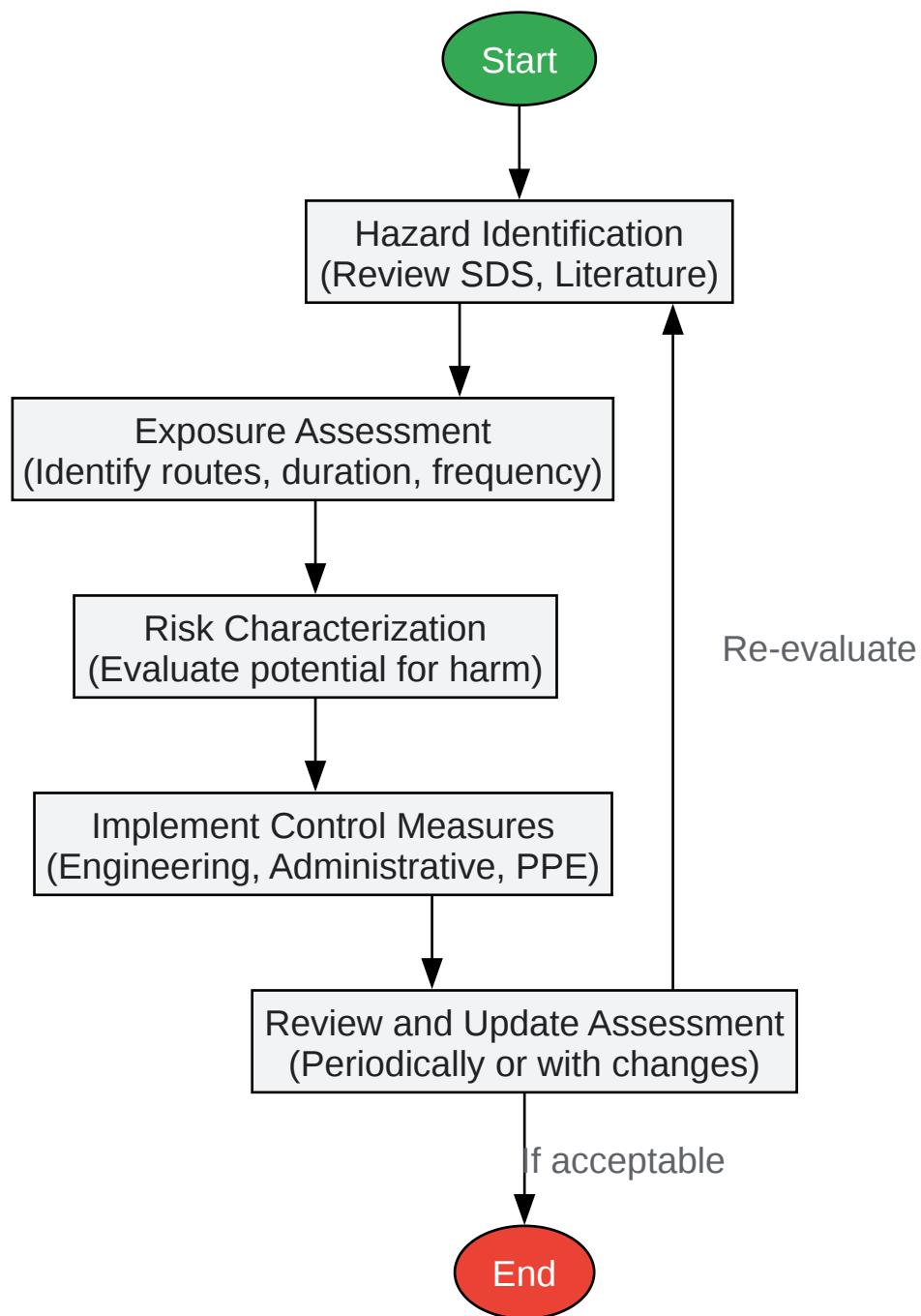
PPE Type	Specification
Eye/Face Protection	Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133)
Hand Protection	Chemical-resistant gloves (e.g., nitrile rubber)
Skin and Body Protection	Lab coat, long-sleeved clothing, and closed-toe shoes
Respiratory Protection	Not typically required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

References:[3],[8],[14],[15]

Handling, Storage, and Disposal

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[3]

First Aid and Emergency Procedures


Exposure Route	First Aid Measures
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Skin Contact	Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
Inhalation	Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]
- Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Chemical Safety Assessment Workflow

A systematic approach to chemical safety assessment is essential for managing the risks associated with **4-Benzylpyridine**.

[Click to download full resolution via product page](#)

Caption: A general workflow for chemical safety assessment.

Stability and Reactivity

- Stability: Stable under normal conditions.[3]

- Incompatible Materials: Strong oxidizing agents and strong acids.[3]
- Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
- Hazardous Polymerization: Will not occur.[3]

This guide is intended to provide comprehensive health and safety information for **4-Benzylpyridine** to be used by trained professionals. It is not a substitute for a formal risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oecd.org [oecd.org]
- 2. Page loading... [guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]

- 14. besmart.ie [besmart.ie]
- 15. uniube.br [uniube.br]
- To cite this document: BenchChem. [4-Benzylpyridine: A Technical Health and Safety Guide for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057826#health-and-safety-information-for-4-benzylpyridine\]](https://www.benchchem.com/product/b057826#health-and-safety-information-for-4-benzylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com